molecular formula C12H15NO2 B11753885 (3S,4R)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid

(3S,4R)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B11753885
M. Wt: 205.25 g/mol
InChI Key: AJUPVXGJXQRKQD-JQWIXIFHSA-N
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Description

(3S,4R)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the use of stereoselective aldol reactions catalyzed by pyruvate aldolases. These enzymes facilitate the formation of aldol adducts with high stereoselectivity, leading to the desired chiral centers . Another method involves the chemoenzymatic synthesis using lipase-mediated resolution protocols, which provide high enantiomeric excess .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer efficient and sustainable synthesis routes. These systems allow for the direct introduction of functional groups into organic compounds, making the process more versatile and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(3S,4R)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4R)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes or receptors, influencing biological pathways. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic processes or signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of a phenyl group. This combination of features makes it particularly valuable in chiral synthesis and drug development, as it can provide specific interactions with biological targets that other similar compounds may not achieve.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(3S,4R)-4-methyl-4-phenylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-12(9-5-3-2-4-6-9)8-13-7-10(12)11(14)15/h2-6,10,13H,7-8H2,1H3,(H,14,15)/t10-,12-/m0/s1

InChI Key

AJUPVXGJXQRKQD-JQWIXIFHSA-N

Isomeric SMILES

C[C@]1(CNC[C@H]1C(=O)O)C2=CC=CC=C2

Canonical SMILES

CC1(CNCC1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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